tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21NO3. It is a piperidine derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium in the presence of N,N’-dimethylpropylene urea, followed by treatment with cyclopropyl bromide . This reaction typically yields the desired compound in moderate to high yields.
Chemical Reactions Analysis
tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
tert-Butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-oxopiperidine-1-carboxylate: This compound lacks the cyclopropyl group and has different chemical reactivity and biological activity.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has a similar structure but lacks the cyclopropyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
Tert-butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring with a cyclopropyl group at the third position and a tert-butyl group at the first position. The carbonyl group at the fourth position contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, while the piperidine ring facilitates hydrogen bonding with amino acid residues in proteins .
Key Interactions:
- Enzyme Modulation : The compound may modulate enzyme activity by altering the conformation of active sites.
- Receptor Binding : It can bind to receptors involved in various signaling pathways, potentially affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Certain analogs have demonstrated antitumor effects in preclinical studies, indicating a possible role in cancer therapy.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial pathogens. Results indicated significant inhibition zones for certain derivatives, suggesting their potential as antimicrobial agents.
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Antitumor Activity :
- In vitro assays showed that specific analogs of the compound inhibited cell proliferation in cancer cell lines. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity in treated cells.
Data Tables
Biological Activity | Effect Observed | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Reduced proliferation in cancer cells | |
Enzyme Interaction | Modulation of enzyme activity |
Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-11(15)10(8-14)9-4-5-9/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCMXPSRXDDPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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